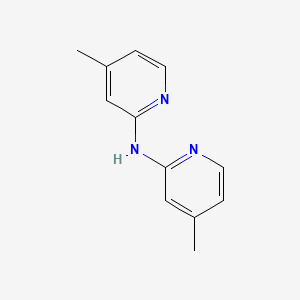
Bis(4-methylpyridin-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methylpyridin-2-yl)amine is a chemical compound with the molecular formula C12H13N3. It has a molecular weight of 199.25 and a predicted density of 1.142±0.06 g/cm3 . It is also known by other synonyms such as MFCD24553798, 3-methyl-N-(3-methylpyridin-2-yl)-3H-pyridin-2-imine, and 3,6-bis(4-methylpyridin-2-yl)-1,2,4,5-tetrazine .
Molecular Structure Analysis
The molecular structure of this compound consists of a central nitrogen atom bonded to two 4-methylpyridin-2-yl groups . The structure is aromatic, with the nitrogen atom contributing to the aromaticity of the pyridine rings. The compound’s spectroscopic properties can be analyzed using techniques such as UV-Vis, FT-IR, and NMR .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.142±0.06 g/cm3 and a predicted boiling point of 337.0±37.0 °C . The melting point and flash point are not available . The compound is a bisquaternary amine, which means it contains two quaternary ammonium cations .Aplicaciones Científicas De Investigación
Coordination Chemistry and Photolabile Caging
Bis(4-methylpyridin-2-yl)amine derivatives play a significant role in coordination chemistry, where they act as ligands to form stable complexes with metal ions. These complexes have been studied for their potential in photolabile caging, which is a technique used to temporally control the activity of biomolecules in biological research. For example, ruthenium bis(bipyridine) complexes, where this compound derivatives serve as ligands, have been synthesized and characterized for their ability to act as photolabile protecting groups. Upon irradiation with visible light, these complexes release the ligand, demonstrating potential for controlled delivery of biological compounds (Zayat, Salierno, & Etchenique, 2006).
Electrochemiluminescence for Sensing Applications
This compound derivatives have been utilized in the development of self-enhanced electrochemiluminescence (ECL) reagents. These reagents, through a solvent-evaporation-induced self-assembly procedure, form nanorods with high luminous efficiency. Such nanorods offer improved electro-active surface area, enhancing the immobilized amount of the complex in biosensors. This advancement has paved the way for the construction of sensitive "signal-on" immunosensors, demonstrated by the detection of N-acetyl-β-d-glucosaminidase, a biomarker of diabetic nephropathy (Wang, Yuan, Zhuo, Chai, & Yuan, 2016).
Polymerization Catalysts
In the field of polymer science, this compound derivatives have been used as catalysts for various polymerization processes. For instance, cationic iridium(I) complexes containing this compound have catalyzed the hydroamination of 4-pentyn-1-amine, leading to the formation of 2-methylpyrroline, and subsequently, its hydrosilation to form 1-(triethylsilyl)-2-methylpyrrolidine. This showcases the versatility of these complexes in facilitating one-pot, tandem polymerization processes, which are crucial for the synthesis of novel polymers (Field, Messerle, & Wren, 2003).
Antimalarial Activity
Additionally, this compound derivatives have been explored for their antimalarial activity. Compounds designed around this motif have shown potent in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. This research highlights the potential of this compound derivatives in medicinal chemistry for the development of new antimalarial agents (Calas, Ouattara, Piquet, Ziora, Bordat, Ancelin, Escale, & Vial, 2007).
Mecanismo De Acción
Target of Action
Bis(4-methylpyridin-2-yl)amine is a complex compound with potential biological activities. A structurally similar compound, ETHYL 4-[(4-METHYLPYRIDIN-2-YL)AMINO]PIPERIDINE-1-CARBOXYLATE, has been reported to interact with Nitric oxide synthase, both inducible and endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Given its potential interaction with nitric oxide synthase, it may influence the nitric oxide signaling pathway . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission.
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
If it does interact with nitric oxide synthase, it could potentially influence the production of nitric oxide and thereby affect various physiological processes regulated by nitric oxide .
Propiedades
IUPAC Name |
4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-3-5-13-11(7-9)15-12-8-10(2)4-6-14-12/h3-8H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZBCAUUAFJNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(7R)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride](/img/no-structure.png)
![N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2829160.png)
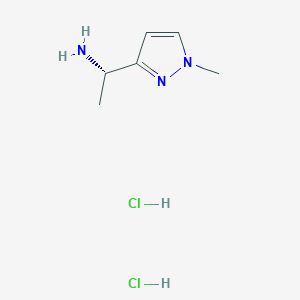
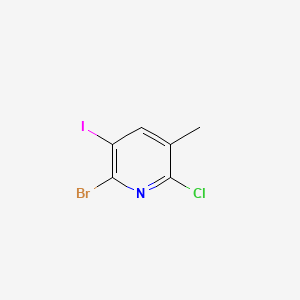
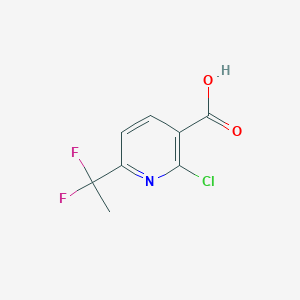
![5-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2829170.png)

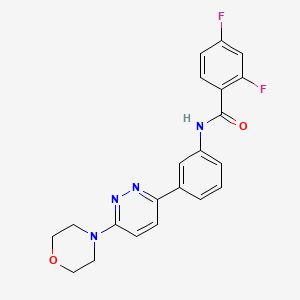

![3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2829176.png)

![6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2829179.png)
![(2-(4-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2829180.png)
![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2829181.png)